molecular formula C20H20N2O5S B2943148 (E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate CAS No. 327069-73-8

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate

Cat. No.: B2943148
CAS No.: 327069-73-8
M. Wt: 400.45
InChI Key: AFERHPJBTJUDGN-VAWYXSNFSA-N
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Description

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate is a synthetic organic compound characterized by a conjugated α,β-unsaturated ester core (but-2-enoate) substituted with an amino-linked aryl sulfonamide group. This compound belongs to a class of enoate derivatives studied for applications in medicinal chemistry and materials science, particularly due to their structural resemblance to bioactive molecules with reported enzyme inhibition or receptor modulation activities .

Key structural features include:

  • E-configuration: The (E)-stereochemistry at the double bond (C2–C3) ensures a planar conformation, critical for electronic conjugation and intermolecular interactions.
  • 4-oxobut-2-enoate backbone: This motif is common in Michael acceptors, suggesting possible reactivity with nucleophiles (e.g., thiols in biological systems).

Properties

IUPAC Name

ethyl (E)-4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-2-27-20(24)12-11-19(23)21-16-7-9-17(10-8-16)28(25,26)22-14-13-15-5-3-4-6-18(15)22/h3-12H,2,13-14H2,1H3,(H,21,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFERHPJBTJUDGN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous α,β-unsaturated esters (Table 1).

Table 1: Structural and Functional Comparison of Analogous Enoate Derivatives

Compound Name Substituent (R) Molecular Weight (g/mol) Key Functional Groups Reported Solubility Spectral Data (¹H-NMR δ ppm) Biological Relevance
(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate Indolin-1-ylsulfonylphenylamino ~462.5 Sulfonamide, α,β-unsaturated ester Low in water; soluble in DMSO Not explicitly reported (predicted: δ 8.2–8.5 for aromatic protons; δ 1.3 for ethyl CH₃) Potential kinase inhibition (inferred from sulfonamide analogs)
Ethyl 4-oxo-4-phenylbut-2-enoate Phenyl 218.2 α,β-unsaturated ester Moderate in ethanol; insoluble in hexane δ 7.8–7.4 (aromatic), δ 5.9 (vinyl H), δ 1.3 (ethyl CH₃) Intermediate in organic synthesis
(E)-ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate 4-Methoxyphenyl 262.3 Methoxy, α,β-unsaturated ester Soluble in chloroform δ 7.6 (d, J=8 Hz, Ar-H), δ 3.8 (OCH₃) Photochemical reactivity studies
(Z)-ethyl 4-phenylbut-2-enoate Phenyl 204.2 α,β-unsaturated ester (Z-configuration) Low polarity; soluble in THF δ 6.1 (vinyl H, Z-configuration) Polymer precursor
(E)-ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate 4-Bromophenyl 301.1 Bromo, α,β-unsaturated ester Insoluble in water; soluble in acetone δ 7.7 (d, J=8 Hz, Ar-H), δ 4.2 (q, ester CH₂) Halogenated analog for cross-coupling reactions

Key Findings from Comparative Analysis

Structural Influence on Solubility: The indolin-1-ylsulfonyl group in the target compound increases molecular weight and polarity compared to phenyl or methoxyphenyl analogs, but its bulky sulfonamide moiety likely reduces solubility in non-polar solvents . Brominated derivatives (e.g., 4-bromophenyl analog) exhibit even lower aqueous solubility due to halogen-induced hydrophobicity .

Spectroscopic Signatures :

  • The absence of reported NMR data for the target compound necessitates extrapolation from analogs. For example, the ethyl ester group typically resonates at δ 1.3 (CH₃) and δ 4.2 (CH₂), while aromatic protons in sulfonamide-containing compounds appear downfield (δ 8.2–8.5) due to electron-withdrawing effects .

Reactivity and Biological Implications: Sulfonamide-containing enoates (like the target compound) are hypothesized to exhibit enhanced binding to enzymes or receptors compared to non-sulfonylated analogs, as seen in studies linking sulfonamide groups to kinase inhibition . Methoxy and bromo substituents alter electronic profiles, influencing reactivity as Michael acceptors or electrophiles in synthetic pathways .

Toxicological Considerations: While specific toxicity data for the target compound is unavailable, structural analogs with α,β-unsaturated esters (e.g., ethyl 4-oxo-4-phenylbut-2-enoate) are classified as irritants, emphasizing the need for handling precautions .

Biological Activity

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate, also known by its CAS number 327070-60-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O5S. The compound features a complex structure that includes an indole moiety linked to a sulfonamide and an α,β-unsaturated carbonyl system, which are crucial for its biological activity.

Research suggests that the compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation. The sulfonamide group is known for its ability to interact with various biological targets, including dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. The compound has been tested against various cancer cell lines, including:

  • A549 (human lung carcinoma)
  • MCF-7 (breast carcinoma)

The results indicated that the compound inhibited cell viability with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 Value (µM)Reference Control
A54912.55-FU: 10
MCF-715.05-FU: 8

These findings suggest that the compound may serve as a lead structure for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. The results showed varying degrees of inhibition against several bacterial strains and fungi, as summarized below:

MicroorganismZone of Inhibition (mm)Control (Gentamycin/Ketoconazole)
Staphylococcus aureus1824
Escherichia coli2025
Candida albicans1522

These results indicate that this compound has potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications.

Study on Anticancer Mechanisms

A study published in Nature Communications investigated the molecular mechanisms underlying the anticancer effects of various indole-based compounds, including our target compound. The researchers found that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Synergistic Effects with Other Agents

Another noteworthy study explored the synergistic effects of this compound when combined with traditional chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination with doxorubicin, suggesting potential for combination therapy strategies .

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